molecular formula C17H16N2O2 B1333046 Ethyl 2-amino-4-(naphthalen-2-yl)-1H-pyrrole-3-carboxylate CAS No. 338400-98-9

Ethyl 2-amino-4-(naphthalen-2-yl)-1H-pyrrole-3-carboxylate

Cat. No. B1333046
M. Wt: 280.32 g/mol
InChI Key: XECMUZLIYVINON-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(naphthalen-2-yl)-1H-pyrrole-3-carboxylate is a compound that has not been directly studied in the provided papers. However, related compounds with naphthalene moieties and similar structural features have been synthesized and evaluated for various applications, including as labeling agents in chromatography, receptor antagonists in pharmacology, and for their antitumor and antimicrobial activities .

Synthesis Analysis

The synthesis of related naphthalene-containing compounds typically involves multi-step reactions, starting from basic naphthalene derivatives. For instance, 2-(2,3-naphthalimino)ethyl trifluoromethanesulphonate is synthesized from 2,3-naphthalenedicarboxylic anhydride in two steps . Similarly, the synthesis of 1-arylpyrazoles as σ(1) receptor antagonists involves the attachment of a naphthalene moiety to a pyrazole core . The synthesis of ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate also demonstrates the complexity of reactions involving naphthalene derivatives, including condensation and cyclization steps .

Molecular Structure Analysis

The molecular structure of compounds related to Ethyl 2-amino-4-(naphthalen-2-yl)-1H-pyrrole-3-carboxylate has been determined using various techniques, including X-ray crystallography. For example, the crystal structure of 1-H-Pyrrole-2-carboxylic acid [2-(naphthalen-1-ylamino)-ethyl]-amide was elucidated, revealing that two molecules form a dimer through hydrogen bonding .

Chemical Reactions Analysis

The chemical reactivity of naphthalene-containing compounds is influenced by the presence of functional groups and the overall molecular structure. For instance, the derivatization of carboxylic acids using 2-(2,3-naphthalimino)ethyl trifluoromethanesulphonate for chromatographic detection is an example of a specific chemical reaction involving a naphthalene derivative . Additionally, the coupling reactions described in the synthesis of pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles from ethyl 3-amino-5-phenylpyrazole-4-carboxylate demonstrate the reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives are characterized by their spectroscopic data and biological activity profiles. For example, novel thiazolo[3,2-a]pyrimidine derivatives exhibited distinct antibacterial and antifungal activities, which were determined through in vitro assays . Similarly, the antimicrobial activity of novel ethyl 4-(naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylates and indazol-3-ols was evaluated against various bacterial and fungal strains .

Scientific Research Applications

Anticancer Activity:

  • Results: Some derivatives have shown promising results, exhibiting cytotoxicity towards various cancer cell lines .

Antimicrobial Activity:

  • Results: Certain derivatives have been reported to exhibit significant antibacterial activity .

Anti-inflammatory Activity:

  • Results: Some studies have reported anti-inflammatory activity for these types of compounds .

Antioxidant Activity:

  • Results: There are reports of compounds with antioxidant activity within this class .

Antiviral Activity:

  • Results: Some derivatives have shown potential as antiviral agents .

CNS Activity:

  • Results: Research has indicated that some compounds may have beneficial effects on the CNS .

Anticonvulsant Activity:

  • Results: Some derivatives have demonstrated efficacy in reducing seizure frequency and intensity .

Antidiabetic Activity:

  • Results: Certain derivatives have shown promising results in lowering blood glucose levels .

Antihypertensive Activity:

  • Results: Some studies suggest that certain derivatives can effectively reduce blood pressure .

Antileishmanial Activity:

  • Results: There are reports of compounds exhibiting antileishmanial activity .

Anti-HIV Activity:

  • Results: Some derivatives have been found to possess anti-HIV properties .

Antitubercular Activity:

  • Results: Certain derivatives have shown activity against tuberculosis-causing bacteria .

Enzyme Inhibition:

  • Results: Some derivatives have shown potential as enzyme inhibitors, affecting the activity of target enzymes .

Neuroprotective Agent:

  • Results: Research on similar compounds has indicated potential neuroprotective effects .

Analgesic Activity:

  • Results: Certain derivatives have been reported to exhibit analgesic effects .

Anti-Asthmatic Activity:

  • Results: Some studies have shown that certain derivatives possess anti-asthmatic activity .

Gastroprotective Effects:

  • Results: There are reports of compounds exhibiting gastroprotective properties .

Antimalarial Activity:

  • Results: Some derivatives have shown activity against malaria parasites .

Future Directions

The future directions for this compound would likely depend on its specific properties and potential applications. Given the biological activities associated with similar compounds, it could be of interest in fields such as medicinal chemistry and drug discovery .

properties

IUPAC Name

ethyl 2-amino-4-naphthalen-2-yl-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-2-21-17(20)15-14(10-19-16(15)18)13-8-7-11-5-3-4-6-12(11)9-13/h3-10,19H,2,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECMUZLIYVINON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC=C1C2=CC3=CC=CC=C3C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377075
Record name Ethyl 2-amino-4-(naphthalen-2-yl)-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-4-(naphthalen-2-yl)-1H-pyrrole-3-carboxylate

CAS RN

338400-98-9
Record name Ethyl 2-amino-4-(naphthalen-2-yl)-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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